![molecular formula C11H13ClF3NO B1426359 3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride CAS No. 1354963-49-7](/img/structure/B1426359.png)
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride
Übersicht
Beschreibung
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride, also known as TFMMAH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. TFMMAH is a white crystalline powder that is soluble in water and has a molecular weight of 271.72 g/mol. In
Wissenschaftliche Forschungsanwendungen
- Perovskite Solar Cell Applications
- Application: This compound has been used in the development of hole-transport materials (HTMs) for perovskite solar cells (PSCs) .
- Method: A stable zinc complex-based HTM, BPZ23, was developed. Compared to its non-metal counterpart (BP21), the BPZ23 demonstrated a 59.42% increase in hole mobility .
- Results: The power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC .
- Application: This compound has been used in the development of trifluoromethoxy-substituted nickel catalysts for producing highly branched polyethylenes .
- Method: The para-trifluoromethoxy-substituted 1,2-bis(imino)acenaphthenes have been synthesized and utilized to generate their respective nickel (II) halide complexes .
- Results: The polymerization of ethylene promoted by these complexes in combination with either MAO (methylaluminoxane), MMAO (modified methylaluminoxane) or EASC (Et3Al2Cl3) as activator, furnished highly branched polyethylenes .
- Application: This compound has been used in the development of trifluoromethoxylation reagents .
- Method: The application of a photoredox catalyst Ru(bpy)32 and visible light irradiation gave azidotrifluoromethoxylated products .
- Results: Reactions worked well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .
Polymer Chemistry
Medicinal Chemistry
Eigenschaften
IUPAC Name |
3-[[3-(trifluoromethoxy)phenyl]methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-2-8(5-10)4-9-6-15-7-9;/h1-3,5,9,15H,4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNMSWYAVCERMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride | |
CAS RN |
1354963-49-7 | |
| Record name | Azetidine, 3-[[3-(trifluoromethoxy)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354963-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



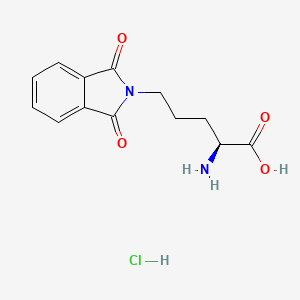
![N-[6-(dimethylamino)pyridin-3-yl]-3-fluorobenzene-1-sulfonamide](/img/structure/B1426278.png)
![tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B1426279.png)
![methyl 2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1426280.png)
![3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426281.png)
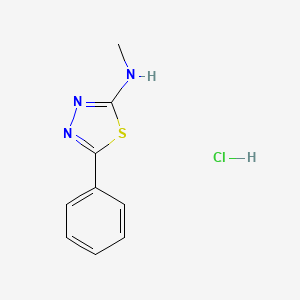
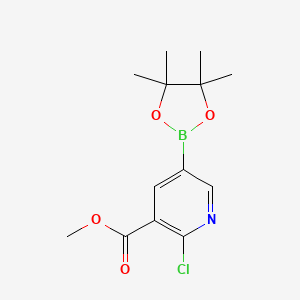

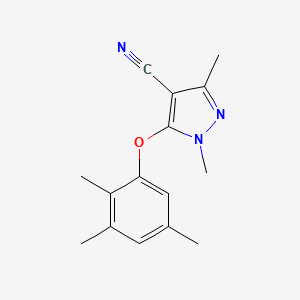
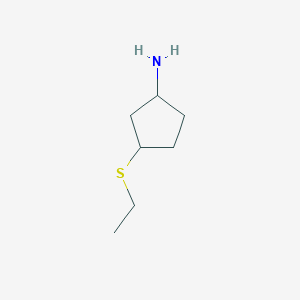
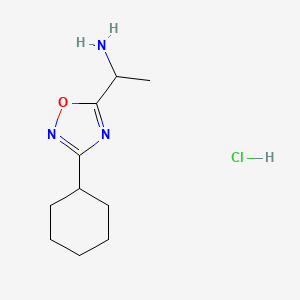
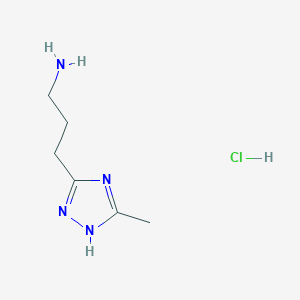

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)